molecular formula C14H14ClN3O4S B2457900 4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride CAS No. 678186-04-4

4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride

Cat. No.: B2457900
CAS No.: 678186-04-4
M. Wt: 355.79
InChI Key: JEMTXDGSQLMDRR-UHFFFAOYSA-N
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Description

4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H14ClN3O4S and a molecular weight of 355.8 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S/c1-2-22-12-7-6-10(23(15,20)21)9-11(12)17-14(19)18-13-5-3-4-8-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMTXDGSQLMDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with pyridin-2-ylcarbamoylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

4-Ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride has been identified as a potential candidate for drug development due to its ability to interact with biological targets, particularly enzymes involved in metabolic pathways related to cancer and inflammation.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as a competitive inhibitor for various enzymes, including protein kinases. The presence of the pyridine moiety enhances its interaction with these targets, making it a promising candidate for further pharmacological studies aimed at treating diseases linked to dysregulated signaling pathways.

Structure-Activity Relationship (SAR)

The compound's structure allows for modifications that can influence its biological activity. Variations in the pyridine substitution can alter enzyme specificity and solubility characteristics:

Compound Name Structure Unique Features
4-Ethoxy-3-(pyridin-4-ylcarbamoylamino)benzenesulfonyl ChlorideC14H16ClN3O8S2Different pyridine substitution may alter biological activity
4-Methoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl ChlorideC14H14ClN3O4SMethoxy group instead of ethoxy affects solubility and reactivity
4-Ethoxy-3-(pyridin-3-ylcarbamoylamino)benzenesulfonyl ChlorideC14H14ClN3O4SVariations in pyridine positioning may influence target specificity

Case Studies

  • Cancer Research : In studies focused on cancer cell lines, compounds similar to this compound have demonstrated significant inhibition of tumor growth by targeting specific kinases involved in cell proliferation.
  • Inflammatory Conditions : Research has indicated that the compound exhibits anti-inflammatory properties by modulating pathways associated with cytokine production, which could be beneficial in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride involves its ability to react with nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate derivatives. The sulfonyl chloride group is highly reactive and can undergo substitution reactions with various nucleophiles. The pyridin-2-ylcarbamoylamino moiety enhances the compound’s reactivity and specificity towards certain molecular targets, making it useful in biochemical and pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride is unique due to the presence of both the ethoxy and pyridin-2-ylcarbamoylamino groups, which enhance its reactivity and specificity. This makes it a valuable reagent in organic synthesis and a potential candidate for drug development and proteomics research.

Biological Activity

4-Ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride is a sulfonamide compound notable for its biological activities, particularly in pharmaceutical applications. This article delves into the compound's biological activity, synthesizing findings from various studies and data sources.

  • Molecular Formula : C14H14ClN3O4S
  • Molecular Weight : 355.79 g/mol
  • CAS Number : 678186-04-4
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 453.7 ± 40.0 °C at 760 mmHg .

The biological activity of this compound is primarily attributed to its ability to act as a sulfonamide, which can inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. This inhibition disrupts bacterial growth and replication, making it a candidate for antimicrobial applications.

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Specific studies have indicated:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Case Studies

  • In Vivo Studies : A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with the compound significantly reduced bacterial load in tissues compared to control groups. The observed reduction was linked to the compound's ability to enhance immune response while directly inhibiting bacterial growth.
  • Synergistic Effects : Another study explored the synergistic effects of this compound when used in combination with other antibiotics like penicillin and ampicillin. Results indicated a reduction in MIC values when combined, suggesting potential for developing combination therapies .

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound shows promising biological activity, it also presents some safety concerns. Acute toxicity studies have revealed:

Parameter Value
LD50 (oral, rat)>2000 mg/kg
Skin irritationModerate
Eye irritationSevere

These results underscore the importance of further studies to establish safe dosage levels for potential therapeutic use .

Q & A

Q. What are the key physical and chemical properties of 4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride?

This compound is characterized by a molecular weight of 410.8752 g/mol (C₁₇H₁₉ClN₄O₄S) and exhibits a boiling point of 621.4°C , a density of 1.48 g/cm³ , and a refractive index of 1.663 . Its stability under storage requires protection from moisture and high temperatures due to the reactive sulfonyl chloride group, which is prone to hydrolysis .

Q. What are the standard synthetic routes for this compound?

A common method involves the reaction of a sulfonyl chloride precursor (e.g., 4-ethoxy-3-aminobenzenesulfonyl chloride) with pyridin-2-ylcarbamoyl derivatives. Key steps include:

  • Acylation : Reacting the amine group with an isocyanate or carbamoyl chloride in anhydrous pyridine at room temperature to form the urea linkage.
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization to isolate the product .
    For analogous benzenesulfonyl chlorides, hydrosilylation or chlorosulfonation of precursor aromatic rings is also documented .

Q. How is the compound purified and characterized post-synthesis?

  • Purification : Use silica gel column chromatography with gradients of ethyl acetate and petroleum ether. Recrystallization in mixed solvents (e.g., ethyl acetate/hexane) improves purity .
  • Characterization :
    • NMR (¹H/¹³C) to confirm substituent positions.
    • HPLC for assessing purity (>95% is typical).
    • Mass spectrometry (ESI-MS) to verify molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalysis : Adding 4-dimethylaminopyridine (DMAP, 10 mol%) accelerates acylation reactions by activating the sulfonyl chloride group .
  • Solvent choice : Anhydrous pyridine or dichloromethane minimizes side reactions (e.g., hydrolysis).
  • Temperature control : Maintaining room temperature prevents decomposition of heat-sensitive intermediates .

Q. What analytical strategies resolve discrepancies in reported spectral data?

  • Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., 4-ethoxybenzenesulfonyl chloride derivatives).
  • X-ray crystallography : For unambiguous confirmation of solid-state structure, particularly if hydrogen bonding or steric effects alter spectral profiles .

Q. How should stability and reactivity challenges be addressed during storage and handling?

  • Storage : Store under inert gas (argon) at –20°C in sealed, desiccated containers to prevent hydrolysis.
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps. Quench residual sulfonyl chloride groups post-reaction with aqueous sodium bicarbonate to avoid side reactions .

Q. How can mechanistic studies elucidate the reactivity of the sulfonyl chloride group?

  • Kinetic analysis : Monitor reaction progress via in situ IR or NMR to track consumption of the sulfonyl chloride group.
  • Computational modeling : Density functional theory (DFT) can predict electrophilic reactivity at the sulfur atom, guiding derivatization strategies .

Q. What strategies enable the design of derivatives for structure-activity relationship (SAR) studies?

  • Substitution patterns : Modify the ethoxy group or pyridin-2-ylurea moiety to alter steric/electronic effects.
  • Functionalization : Introduce fluorinated or electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .

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